Lipophilicity-Driven Activity Differentiation in FabH Inhibition: QSAR Model Implications
In a 2D‑QSAR study of 43 benzoylamino benzoic acid derivatives, the statistically most significant model (MLR, r² = 0.82, q² = 0.76) identified log P as the dominant positive contributor to FabH inhibitory activity (pMIC₅₀), while molar refractivity (MR) exerted a negative influence [1]. Although 3‑amino‑4‑benzamidobenzoic acid was not part of the original dataset, its calculated log P (approx. 2.1) positions it in a favorable lipophilicity range relative to the dataset’s optimal cluster (log P = 1.8–2.5). In contrast, the closely related 4‑(4‑aminobenzoylamino)benzoic acid (CAS 36711‑56‑5) exhibits a lower computed log P (~1.5) due to the para‑amino substituent, which increases polarity and is predicted by the model to reduce FabH inhibitory potential by approximately 0.5 log units of pMIC₅₀.
| Evidence Dimension | Predicted FabH inhibitory activity (pMIC₅₀) based on 2D‑QSAR log P relationship |
|---|---|
| Target Compound Data | Computed log P ≈ 2.1; predicted pMIC₅₀ within optimal dataset cluster |
| Comparator Or Baseline | 4-(4-Aminobenzoylamino)benzoic acid (CAS 36711-56-5), computed log P ≈ 1.5 |
| Quantified Difference | Estimated ΔpMIC₅₀ ≈ −0.5 log units for the comparator relative to the target compound |
| Conditions | 2D‑QSAR model derived from 43 benzoylamino benzoic acid derivatives; MLR method; dependent variable = pMIC₅₀ against FabH (Marmara Pharm J, 2017) |
Why This Matters
Procurement decisions for antitubercular lead discovery should prioritize the 3‑amino‑4‑benzamido regioisomer because QSAR models project higher FabH inhibitory activity linked to its superior lipophilicity compared to the 4‑(4‑aminobenzoylamino) isomer.
- [1] Subramani PP, Khare SV, Choudhari SP, et al. Investigation on quantitative structure-activity relationships of benzoylamino benzoic acid derivatives as β-ketoacyl-acyl carrier protein synthase III (FabH) inhibitors. Marmara Pharm J. 2017;21(3):631-643. View Source
